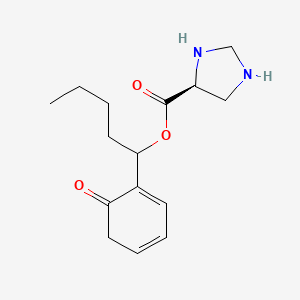![molecular formula C27H28N2O B15218042 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline is a complex organic compound that features an acridine moiety linked to an ethoxy-substituted aniline through an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline typically involves a multi-step process. One common method starts with the preparation of the acridine derivative, followed by the formation of the ethenyl bridge and subsequent attachment of the ethoxy-substituted aniline. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl bridge.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized acridine derivatives, reduced ethenyl-bridged compounds, and substituted aniline derivatives.
Scientific Research Applications
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may interact with specific proteins and enzymes, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-acridin-9-ylethenyl]aniline
- 3-ethoxy-N,N-diethylaniline
- Acridine derivatives with different substituents
Uniqueness
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline is unique due to the combination of the acridine moiety with an ethoxy-substituted aniline through an ethenyl bridge. This structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C27H28N2O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline |
InChI |
InChI=1S/C27H28N2O/c1-4-29(5-2)21-17-15-20(27(19-21)30-6-3)16-18-22-23-11-7-9-13-25(23)28-26-14-10-8-12-24(22)26/h7-19H,4-6H2,1-3H3/b18-16+ |
InChI Key |
GOVWATWYNHOFLR-FBMGVBCBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42)OCC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



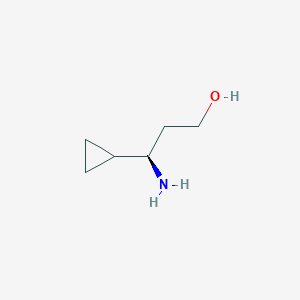
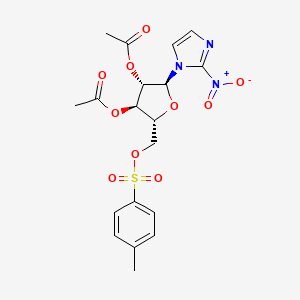
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
![2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)
![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)
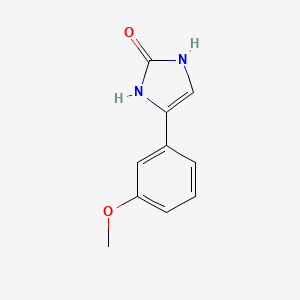
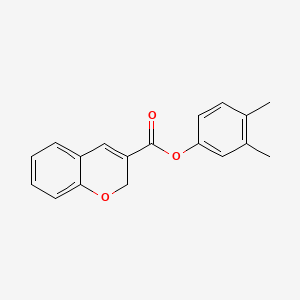


![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)

